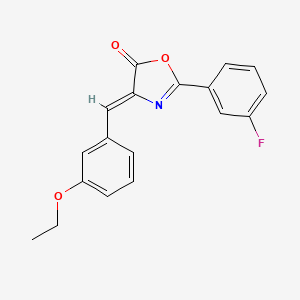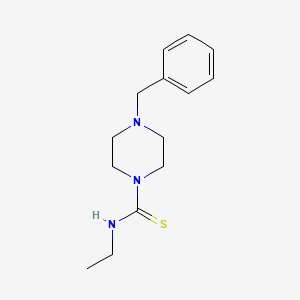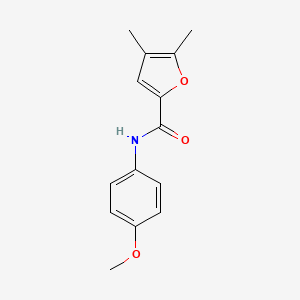
N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide, commonly known as CHDP, is a chemical compound with potential therapeutic applications. CHDP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been extensively studied for its anti-inflammatory and analgesic properties.
科学的研究の応用
CHDP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in various animal models of inflammation and pain. CHDP has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, CHDP has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
作用機序
The exact mechanism of action of CHDP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. CHDP has been shown to selectively inhibit the activity of COX-2, which is the isoform of COX that is induced during inflammation.
Biochemical and Physiological Effects:
CHDP has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. CHDP has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of CHDP is its potential therapeutic applications, particularly in the treatment of inflammation, pain, cancer, and Alzheimer's disease. CHDP has also been shown to be well-tolerated in animal studies, which is an important consideration for the development of new therapeutics. However, one of the limitations of CHDP is its relatively low potency compared to other N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on CHDP. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of more potent analogs of CHDP that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of CHDP and to better understand its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of CHDP in humans.
合成法
The synthesis of CHDP involves the reaction between 5-chloro-2-hydroxyaniline and 3,5-dimethylphenol in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with ethyl chloroacetate to obtain CHDP. The synthesis of CHDP has been reported in several research studies, and the yield of the reaction can be optimized by varying the reaction conditions.
特性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-11(2)7-13(6-10)21-9-16(20)18-14-8-12(17)3-4-15(14)19/h3-8,19H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDVZTGNWDJWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(3-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B5831792.png)

![4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5831802.png)
![N-(tert-butyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5831804.png)
![isobutyl {5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5831821.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)

![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)